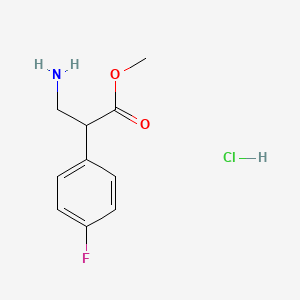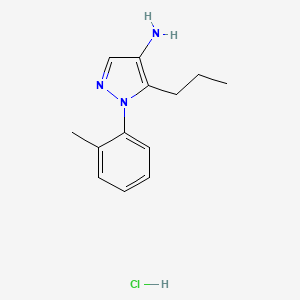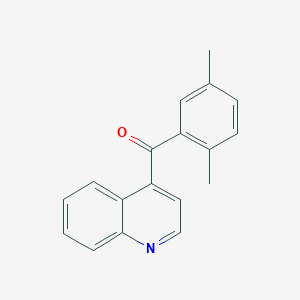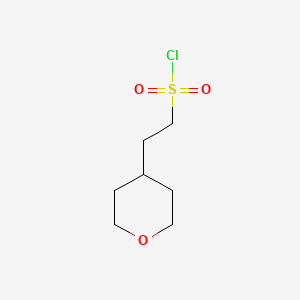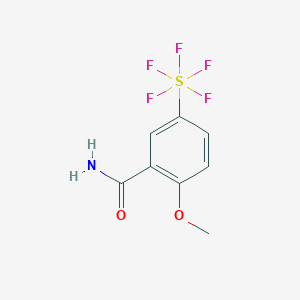![molecular formula C10H16ClNO B1433646 2-{[(3-甲基苯基)甲基]氨基}乙醇盐酸盐 CAS No. 1383421-76-8](/img/structure/B1433646.png)
2-{[(3-甲基苯基)甲基]氨基}乙醇盐酸盐
描述
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1383421-76-8 . It has a molecular weight of 201.7 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2- ( (3-methylbenzyl)amino)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-9-3-2-4-10 (7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学研究应用
合成和抗肿瘤活性
Isakhanyan等人(2016年)的研究探讨了三级氨基醇盐酸盐的合成,包括类似于指定化合物的衍生物,并评估它们的抗肿瘤活性。这些化合物是通过一系列化学反应合成的,包括氨甲基化和格氏试剂的作用,然后转化为盐酸盐形式。合成的化合物被测试其生物学特性,特别是其抗肿瘤活性,表明这些化合物在开发抗肿瘤药物方面的潜力(Isakhanyan et al., 2016)。
DNA相互作用和对接研究
Kurt等人(2020年)的研究集中在从与“2-{[(3-甲基苯基)甲基]氨基}乙醇盐酸盐”结构相似的化合物反应中衍生的新型席夫碱配体上。这些研究包括合成、表征和评估DNA结合性质,以及对接研究以评估这些化合物作为药物候选物的潜力。这突显了这些化合物在理解分子相互作用和潜在治疗应用中的重要性(Kurt et al., 2020)。
抗菌活性
Isakhanyan等人(2014年)的另一项研究调查了与指定化合物结构相关的三级氨基烷醇盐酸盐的抗菌性能。其目标是在这一系列化合物中识别具有生物活性的化合物,强调它们在抗微生物应用中的潜力。合成遵循了已开发的方案,导致合成的化合物被评估其抗菌活性,展示了这些化学结构在对抗微生物抗药性方面的更广泛应用(Isakhanyan et al., 2014)。
安全和危害
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules .
Mode of Action
It’s known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .
Biochemical Pathways
Antidepressants typically affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
Similar compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
生化分析
Biochemical Properties
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the downstream effects on cellular functions.
Cellular Effects
The effects of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound can influence cell function by modulating the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, it can impact cellular metabolism by interacting with enzymes that regulate metabolic pathways.
Molecular Mechanism
At the molecular level, 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride exerts its effects through binding interactions with biomolecules . This compound can bind to specific enzymes, either inhibiting or activating their activity. The binding interactions often involve the active site of the enzyme, leading to changes in its catalytic activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride can change over time . The stability of this compound is an important factor, as it may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and metabolic processes. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate these pathways, influencing the metabolic flux and levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering their concentrations within the cell. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.
属性
IUPAC Name |
2-[(3-methylphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKKZQGCYUMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)
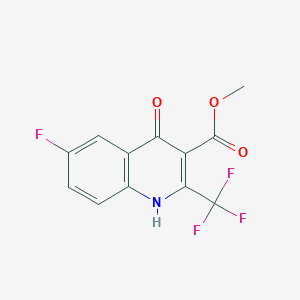
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
